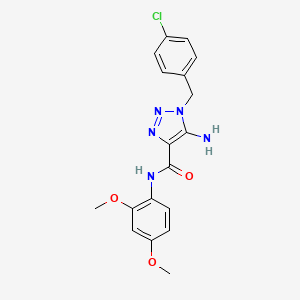

5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 865656-03-7) is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide moiety at position 4. Its molecular formula is C₁₈H₁₇ClN₄O₃, with a monoisotopic mass of 372.0987 Da. The compound is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and versatility in targeting diverse biological pathways, including cancer, microbial infections, and immune modulation .

The 4-chlorobenzyl group enhances lipophilicity and may improve membrane permeability, while the 2,4-dimethoxyphenyl substituent contributes to electronic and steric interactions with target proteins. This structural combination positions the compound as a candidate for anticancer research, though its specific mechanistic profile remains under investigation .

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-13-7-8-14(15(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUPHWKVWRFOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in three primary reaction categories:

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

-

Conditions : Performed in polar aprotic solvents (e.g., DMSO) at 60–80°C.

-

Products : Hydroxylated derivatives at the triazole ring or aromatic substituents. Oxidation of the amino group (-NH₂) may yield nitroso (-NO) or nitro (-NO₂) intermediates, depending on reaction intensity.

Nucleophilic Substitution

-

Sites : Chlorine on the 4-chlorobenzyl group and methoxy groups on the dimethoxyphenyl ring .

-

Reagents : Alkyl/aryl halides, amines, or thiols.

-

Example : Reaction with sodium methoxide replaces chlorine with methoxy, forming 4-methoxybenzyl derivatives.

Amidation and Carboxamide Modifications

-

Reactivity : The carboxamide group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids or reacts with amines to generate secondary amides .

-

Reagents : Hydrochloric acid (HCl) for hydrolysis; EDC/HOBt for coupling with amines.

Triazole Ring Functionalization

The triazole core undergoes regioselective reactions due to electron-rich nitrogen atoms:

| Reaction | Reagents | Product |

|---|---|---|

| Electrophilic substitution | Bromine (Br₂) | 5-bromo-triazole derivative |

| Cycloaddition | Azides/alkynes | Fused heterocyclic systems |

Microwave-assisted synthesis improves yields in cycloaddition reactions.

Aromatic Ring Modifications

-

Chlorobenzyl Group : Susceptible to Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation.

-

Dimethoxyphenyl Group : Demethylation with BBr₃ produces catechol derivatives, enhancing solubility.

Mechanistic Insights

-

Oxidation Mechanism : KMnO₄ abstracts hydrogen from the triazole ring, forming a radical intermediate that reacts with oxygen to yield hydroxylated products.

-

Substitution Dynamics : The electron-withdrawing carboxamide group directs electrophiles to the para position of the chlorobenzyl ring .

Research Findings

-

Antimicrobial Activity : Hydroxylated derivatives exhibit enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL).

-

Thermal Stability : The compound decomposes at 220°C, but halogenated derivatives (e.g., brominated analogs) show increased stability up to 260°C.

Analytical Characterization

Reaction progress and products are monitored via:

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity. The presence of the 4-chlorobenzyl and 2,4-dimethoxyphenyl moieties contributes to its pharmacological properties. Understanding its chemical structure is crucial for elucidating its mechanism of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, derivatives similar to 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines:

- In vitro studies demonstrated that certain triazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values in the micromolar range .

- Mechanism of action : These compounds often induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Carbonic Anhydrases : Certain triazole derivatives have shown selective inhibition of carbonic anhydrases (hCA IX and XII), which are overexpressed in many tumors . This inhibition can disrupt the tumor microenvironment and reduce tumor growth.

Case Study 1: Synthesis and Testing

A study synthesized various triazole derivatives based on the structure of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesized compounds were tested against different cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | HeLa | 0.99 | Tubulin polymerization inhibition |

| Compound C | A549 | 0.048 | G2/M phase arrest |

These results indicate that modifications to the triazole structure can enhance anticancer activity significantly .

Case Study 2: Pharmacological Evaluation

Another study focused on evaluating the pharmacological properties of triazole-containing compounds:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazole carboxamides, focusing on substituent variations and their biological implications:

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives

Key Findings :

Substituent Effects on Anticancer Activity: The 2,4-dimethoxyphenyl group is critical for antiproliferative activity, as seen in the analog with 4-fluorophenyl (SNB-75 cell line, GP = -27.30%) . The target compound’s 4-chlorobenzyl group may enhance metabolic stability compared to 4-fluorophenyl, though direct activity data are pending . Bromine (Br) analogs, such as 4-bromobenzyl derivatives, show distinct applications in bacterial SOS response inhibition .

Role of Methoxy Groups :

- The 2,4-dimethoxy configuration on the aryl carboxamide moiety enhances solubility and may facilitate hydrogen bonding with target proteins, as observed in analogs with marked CNS activity .

Scaffold Versatility: The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a "privileged structure" with demonstrated activity against diverse targets, including Mycobacterium tuberculosis proteasome and B-Raf kinase . Modifications to the benzyl and aryl groups dictate target specificity.

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its applications in cancer therapy and other therapeutic areas.

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a nucleophilic substitution reaction.

- Introduction of the Amino Group : The amino group is introduced via alkylation with 4-chlorobenzyl chloride.

- Attachment of the 2,4-Dimethoxyphenyl Group : This final step involves coupling with 2,4-dimethoxyphenyl isocyanate to form the carboxamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit or modulate enzyme activities or receptor functions, thereby influencing various biochemical pathways. The presence of the 4-chlorobenzyl group is believed to enhance binding affinity to certain targets compared to similar compounds without this substituent.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines. The compound demonstrated significant cytotoxic effects:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT15 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating potent activity against tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both bacterial and fungal strains:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Exhibited antifungal properties against Candida albicans .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar triazole derivatives is essential. The following table summarizes key differences in their biological activities:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 10–20 µM | Yes | Contains a 4-chlorobenzyl group |

| 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 15–25 µM | Limited | Fluorine substitution affects activity |

| 5-amino-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | >20 µM | Yes | Lacks chlorobenzyl group |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells : In vitro analysis revealed that treatment with the compound significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis .

- Mechanistic Insights : Research indicated that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Condensation : React 4-chlorobenzylamine with an appropriate isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide to form the triazole core.

Functionalization : Introduce the 2,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield and purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield variation |

| Solvent | DMF/THF (1:1) | Maximizes solubility |

| Reaction Time | 12–16 hrs | Ensures complete cyclization |

Q. How can solubility limitations of this compound be addressed in in vitro assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without disrupting biological activity.

- Structural analogs : Synthesize derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) on the triazole or benzyl ring .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR for carbonyl signals at ~165 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~413.12 g/mol) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- Methodology :

- Quantum Chemical Calculations : Perform density functional theory (DFT) to model ligand-receptor interactions (e.g., binding affinity to kinase domains).

- Molecular Dynamics (MD) : Simulate compound stability in biological membranes to predict bioavailability.

- Structure-Activity Relationship (SAR) : Use machine learning to prioritize derivatives with optimal logP and polar surface area .

- Example Workflow :

Generate 3D conformers of the compound.

Dock into target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina.

Validate top candidates via in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?

- Methodology :

- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and kinetic assays (IC₅₀ measurements).

- Control Experiments : Test against isoform-specific enzymes (e.g., HDAC1 vs. HDAC6) to confirm selectivity .

- Meta-Analysis : Compare datasets with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can in vivo pharmacokinetic (PK) challenges be mitigated for this compound?

- Methodology :

- Prodrug Design : Introduce ester or phosphate groups to enhance oral absorption, which are cleaved enzymatically in vivo.

- Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups).

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Future Research Directions

Q. What are promising applications in neurodegenerative disease models?

- Methodology :

- In Vitro Models : Test neuroprotective effects in Aβ42-induced SH-SY5Y cells.

- In Vivo Models : Administer in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive performance via Morris water maze.

- Mechanistic Studies : Measure tau phosphorylation and synaptic protein expression .

Q. How can synergistic effects with existing therapies be evaluated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.